N-去甲基伊马替尼

描述

N-Desmethyl Imatinib is a major active metabolite of Imatinib . Imatinib is a first-line treatment for chronic myelogenous leukemia (CML) and the pharmacokinetics of Imatinib in patients with CML are characterized by large interpatient variability . N-Desmethyl Imatinib is formed when Imatinib undergoes demethylation by the cytochrome P450 (CYP) isomer CYP3A4 .

Synthesis Analysis

Imatinib is predominantly metabolized by CYP3A4 to N-Desmethyl Imatinib . A specific and sensitive liquid chromatography–electrospray ionization–tandem mass spectrometric method was developed for the quantification of Imatinib and its primary metabolite N-Desmethyl Imatinib in human plasma .

Molecular Structure Analysis

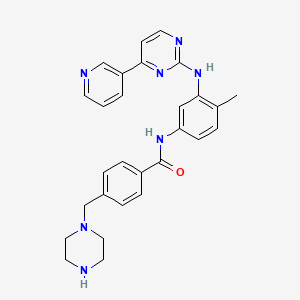

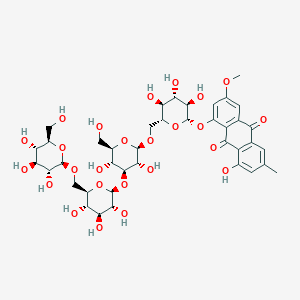

The molecular formula of N-Desmethyl Imatinib is C28H29N7O . The molecular weight is 479.58 g/mol .

Chemical Reactions Analysis

Imatinib is metabolized to N-Desmethyl Imatinib by CYPs 3A4 and 2C8 .

Physical And Chemical Properties Analysis

N-Desmethyl Imatinib is a pharmacologically active metabolite of Imatinib with a long elimination half-life . Imatinib is metabolized to N-Desmethyl Imatinib by CYPs 3A4 and 2C8 .

科学研究应用

Chronic Myelogenous Leukemia (CML) Treatment Monitoring

N-Desmethyl Imatinib: is an active metabolite of imatinib, which is a first-line treatment for CML. The pharmacokinetics of imatinib and DMI are characterized by large interpatient variability, making concentration monitoring essential to enhance the safe and effective use of the drug . Therapeutic drug monitoring (TDM) of imatinib and DMI can optimize efficacy and reduce drug toxicity .

Pharmacokinetic Studies

DMI’s role in pharmacokinetic studies is crucial as it helps in understanding the variability in drug response among patients. The quantitation of plasma levels of imatinib and DMI is a key aspect of these studies, providing insights into the adequate plasma concentration necessary for a good clinical response .

Metabolomics Research

As a pharmacologically active metabolite with a long elimination half-life, DMI is used in metabolomics research. This field studies the metabolite profiles and aims to understand the changes in metabolic pathways in response to drug treatment .

Drug Efficacy Enhancement

Research into DMI also involves exploring ways to enhance the efficacy of imatinib. By understanding the metabolite’s activity and its interaction with the parent drug, scientists can develop strategies to improve treatment outcomes for diseases like CML .

Drug Interaction Studies

DMI is metabolized by CYP3A4 and CYP2C8 enzymes. Studying these interactions can provide valuable information on how DMI and other drugs may interact, which is important for predicting potential drug-drug interactions and avoiding adverse effects .

Development of Analytical Methods

The development of sensitive and specific analytical methods for the quantification of DMI in human plasma is another significant application. These methods are vital for both clinical practice and research, allowing for accurate measurement of drug and metabolite concentrations .

作用机制

Target of Action

N-Desmethyl Imatinib, also known as DMI, is a major active metabolite of Imatinib . Imatinib is a tyrosine kinase inhibitor that targets Bcr-Abl, platelet-derived growth factor receptor (PDGFR), and KIT . These targets play crucial roles in cell proliferation and survival, making them important in the treatment of certain types of cancer .

Mode of Action

N-Desmethyl Imatinib inhibits the tyrosine kinase activity of its targets, similar to its parent compound, Imatinib . By inhibiting these enzymes, it blocks the proliferation and induces apoptosis in Bcr-Abl positive cell lines . This results in the suppression of cancer cell growth and survival .

Biochemical Pathways

Imatinib is metabolized by CYP3A4/CYP3A5 to N-Desmethyl Imatinib . This metabolite exhibits in vitro activity comparable to that of the parent drug . The metabolic process involves the demethylation of Imatinib by the cytochrome P450 (CYP) isomer CYP3A4 .

Pharmacokinetics

The pharmacokinetics of Imatinib, and by extension N-Desmethyl Imatinib, are characterized by large interpatient variability . Imatinib is a substrate of P-glycoprotein, a drug efflux transporter, which can affect the oral bioavailability and clearance of Imatinib . Concentration monitoring of Imatinib and N-Desmethyl Imatinib is considered necessary to enhance the safe and effective use of Imatinib .

Result of Action

The inhibition of tyrosine kinase activity by N-Desmethyl Imatinib leads to the blocking of proliferation and induction of apoptosis in Bcr-Abl positive cell lines . This results in the suppression of cancer cell growth and survival .

Action Environment

The action of N-Desmethyl Imatinib can be influenced by various environmental factors. For instance, the activity of CYP3A and the genetic polymorphism of P-glycoprotein may contribute to variability in the pharmacokinetics of Imatinib . Additionally, the concentration of Imatinib and N-Desmethyl Imatinib in the body can be influenced by factors such as diet, other medications, and individual patient characteristics .

安全和危害

N-Desmethyl Imatinib is classified as a mutagen (Category 2), carcinogen (Category 2), and reproductive toxin (Category 1B). It may damage fertility or the unborn child and may cause harm to breast-fed children . It is advised to avoid breathing mist, gas, or vapors, avoid contact with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

未来方向

The treatment of chronic myeloid leukemia (CML) has been radically changed by the approval of tyrosine kinase inhibitors (TKIs), which target BCR-ABL1 kinase activity. CML is now managed as a chronic disease requiring long-term treatment . Imatinib has revolutionized drug therapy of chronic myeloid leukemia (CML). Preclinical studies were promising but the results of clinical trials by far exceeded expectations .

属性

IUPAC Name |

N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]-4-(piperazin-1-ylmethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H29N7O/c1-20-4-9-24(17-26(20)34-28-31-12-10-25(33-28)23-3-2-11-30-18-23)32-27(36)22-7-5-21(6-8-22)19-35-15-13-29-14-16-35/h2-12,17-18,29H,13-16,19H2,1H3,(H,32,36)(H,31,33,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQQYXPHRXIZMDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCNCC3)NC4=NC=CC(=N4)C5=CN=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H29N7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80193500 | |

| Record name | CGP-74588 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80193500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

479.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Desmethyl Imatinib | |

CAS RN |

404844-02-6 | |

| Record name | N-Desmethylimatinib | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0404844026 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CGP-74588 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80193500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CGP-74588 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6GOH0N63QD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does N-desmethyl imatinib exert its therapeutic effect?

A: Like its parent compound imatinib, NDI functions as a tyrosine kinase inhibitor. Both compounds exert their primary therapeutic effect by inhibiting the BCR-ABL tyrosine kinase [, , , ], an aberrant protein formed by the fusion of the BCR and ABL genes. This fusion protein drives the uncontrolled proliferation of white blood cells, leading to CML.

Q2: Does N-desmethyl imatinib exhibit similar potency to imatinib?

A: While both compounds target BCR-ABL, research suggests NDI exhibits a slightly lower potency compared to imatinib [, ]. This difference might be attributed to subtle structural variations influencing their binding affinity to the target kinase.

Q3: Are there any differences in the downstream effects of imatinib and N-desmethyl imatinib?

A: While both compounds primarily target BCR-ABL, research hints at potential differences in their downstream effects. For example, one study found that ABCG2, a protein involved in drug transport, exhibits a stronger influence on the efficacy of NDI compared to imatinib []. This suggests that the cellular handling and subsequent effects of these compounds might differ, warranting further investigation.

Q4: How is N-desmethyl imatinib formed in the body?

A: NDI is primarily formed through the metabolism of imatinib by cytochrome P450 (CYP) enzymes, mainly CYP3A4 and CYP2C8 [, , , , ]. This biotransformation process plays a key role in determining the plasma concentrations of both compounds.

Q5: How significant is the contribution of CYP2C8 to N-desmethyl imatinib formation?

A: Research indicates that genetic variations in the CYP2C8 enzyme can significantly influence the metabolism of imatinib to NDI. Specifically, the CYP2C8*3 polymorphism has been identified as a gain-of-function variant, leading to increased NDI formation [, ]. This highlights the role of pharmacogenomics in understanding interindividual variability in drug response.

Q6: Does apigenin, a natural flavonoid, interact with imatinib metabolism?

A: Studies in rats revealed that apigenin can influence the pharmacokinetics of both imatinib and NDI. Interestingly, the effects varied depending on the duration of apigenin administration. Short-term exposure appeared to inhibit metabolism, while long-term exposure seemed to accelerate it []. This suggests a complex interplay between apigenin and the metabolic pathways involved in imatinib and NDI clearance.

Q7: Why is therapeutic drug monitoring of imatinib and N-desmethyl imatinib important?

A: Therapeutic drug monitoring (TDM) of imatinib and NDI is crucial due to the substantial interindividual variability in their pharmacokinetics [, , , ]. Factors like age, genetics, co-medications, and disease state can significantly impact drug exposure, influencing both efficacy and toxicity.

Q8: What analytical techniques are commonly employed for quantifying imatinib and N-desmethyl imatinib?

A: Several analytical methods have been developed and validated for the accurate and sensitive quantification of imatinib and NDI in biological samples. High-performance liquid chromatography (HPLC) coupled with ultraviolet detection (UV) [, ], tandem mass spectrometry (MS/MS) [, , , , , , , , ], and enzyme-linked immunosorbent assay (ELISA) [] are among the most widely used techniques.

Q9: Do drug transporters like ABCB1 (P-glycoprotein) influence the efficacy of imatinib and N-desmethyl imatinib?

A: Research suggests that ABCB1, a prominent efflux transporter, plays a role in transporting NDI, but its impact on imatinib transport is less pronounced [, ]. This difference might contribute to variations in their intracellular concentrations and subsequent therapeutic effects.

Q10: Are there any known mechanisms of resistance to imatinib and N-desmethyl imatinib?

A: While both compounds are effective in treating CML, resistance can develop over time. One of the main mechanisms involves mutations in the BCR-ABL kinase domain, reducing the binding affinity of imatinib and NDI [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Phenyl-3-(pyridin-3-ylmethyl)imidazo[4,5-c][1,8]naphthyridin-4-one](/img/structure/B1240938.png)

![2-Propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-5-[2-(2,2,2-trifluoroacetyl)pyrrol-1-yl]imidazole-4-carboxylic acid](/img/structure/B1240939.png)

![6-[2-[6-[[(2S)-5,6-dihydroxy-1,2,3,4-tetrahydronaphthalen-2-yl]-propylamino]hexylamino]ethyl]-3H-1,3-benzothiazol-2-one](/img/structure/B1240941.png)

![N-[(3S,6S,9S,12R,15S,18E,21S,22R)-6-(2-amino-2-oxoethyl)-12-benzyl-9-[(1S)-1-hydroxyethyl]-3-(hydroxymethyl)-18-[(4-hydroxyphenyl)methylidene]-19,22-dimethyl-15-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1-oxa-4,7,10,13,16,19-hexazacyclodocos-21-yl]-3-(2-pentylphenyl)propanamide](/img/structure/B1240948.png)

![[(1S,2R,3S,4S,6R,7R,8R,14S)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[1-[[(2R)-2-amino-3-methylbutanoyl]amino]-2-methylpropan-2-yl]sulfanylacetate](/img/structure/B1240951.png)

![2-[(9S)-14-[3-(pyridin-2-ylamino)propoxy]-9-tricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaenyl]acetic acid](/img/structure/B1240952.png)

![6-methoxy-N-(4-methoxyphenyl)-5-methyl-3-oxo-1,2-dihydropyrido[1,2-a]benzimidazole-4-carboxamide](/img/structure/B1240957.png)

![TG(16:1(9Z)/18:0/18:2(9Z,12Z))[iso6]](/img/structure/B1240960.png)

![8-methyl-N-[(4-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine](/img/structure/B1240963.png)